Cas no 1807220-63-8 (Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate)

Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate is a versatile synthetic intermediate used in organic and pharmaceutical chemistry. Its structure features a chloromethyl group, a cyano substituent, and a thiol moiety, enabling diverse reactivity for further functionalization. The compound is particularly valuable in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs) due to its ability to participate in nucleophilic substitution, cyclization, and coupling reactions. The ester group enhances solubility in organic solvents, facilitating purification and downstream processing. This intermediate is well-suited for applications requiring precise molecular modifications, offering chemists a reliable building block for complex molecule construction. Proper handling is advised due to the reactive thiol and chloromethyl functionalities.
Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate structure
1807220-63-8 structure
Product Name:Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate
CAS No:1807220-63-8
MF:C11H10ClNO2S
MW:255.720600605011
CID:4960878
Update Time:2025-06-15

Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate
    • Inchi: 1S/C11H10ClNO2S/c1-15-11(14)4-7-2-8(5-12)10(16)3-9(7)6-13/h2-3,16H,4-5H2,1H3
    • InChI Key: KSPUFYLQBMEGBO-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C=C(C#N)C(=C1)CC(=O)OC)S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 302
  • XLogP3: 2
  • Topological Polar Surface Area: 51.1

Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate Pricemore >>

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Additional information on Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate

Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate (CAS No. 1807220-63-8): A Comprehensive Overview

Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate, identified by the CAS number 1807220-63-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a unique structural framework, combines several functional groups that make it a promising candidate for various biochemical applications. The presence of both chloromethyl and cyanide substituents, along with a mercaptophenylacetate moiety, imparts distinct reactivity and potential utility in synthetic chemistry and drug design.

The compound's molecular structure is characterized by a benzoic acid derivative with modifications at the 5-position, 2-position, and 4-position. The 5-chloromethyl group introduces a reactive site for nucleophilic substitution reactions, while the 2-cyano group provides electron-withdrawing properties that can influence the compound's overall reactivity and electronic characteristics. The 4-mercaptophenylacetate part contributes to its solubility in polar solvents and potential interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Specifically, the combination of halogenated aromatic rings and heterocyclic functionalities has been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The study of such compounds often involves meticulous optimization of their chemical structures to enhance potency and selectivity.

The synthesis of Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include halogenation, cyanation, and mercaptation reactions, each requiring careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce specific functional groups with high precision.

The compound's reactivity makes it a valuable intermediate in the synthesis of more complex molecules. For instance, the 5-chloromethyl group can be further functionalized into amides, esters, or thioethers through nucleophilic addition reactions. Similarly, the cyanide group can undergo reduction to form hydroxylamine derivatives or conversion to carboxylic acids under acidic conditions. These transformations highlight the versatility of Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate as a building block in medicinal chemistry.

The potential applications of this compound extend beyond synthetic chemistry into areas such as drug discovery and material science. Researchers are increasingly leveraging computational methods to predict the biological activity of novel molecules before conducting wet-lab experiments. In this context, Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate has been evaluated using molecular docking studies to assess its binding affinity to various protein targets. Preliminary results suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer.

In addition to its pharmacological relevance, Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate has shown promise in material science applications. Its ability to form coordination complexes with metal ions makes it a candidate for developing novel catalysts or luminescent materials. The incorporation of sulfur-containing groups enhances its chelating properties, allowing for stable interactions with transition metals such as copper and zinc.

The safety profile of Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate is another critical aspect that requires thorough investigation. While the compound's structural features suggest potential biological activity, its handling must be conducted under controlled conditions to mitigate any adverse effects. Standard laboratory practices for organic synthesis should be followed, including proper ventilation, personal protective equipment (PPE), and waste disposal protocols.

The future direction of research on Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate is likely to focus on optimizing its synthetic routes for scalability and cost-effectiveness. Furthermore, exploring its derivatives through structure-activity relationship (SAR) studies will be essential for identifying more potent and selective analogs. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic applications.

In conclusion, Methyl 5-chloromethyl-2-cyano-4-mercaptophenylacetate, CAS No. 1807220-63-8, represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovative drug design while also serving as a versatile intermediate in organic synthesis. As research continues to uncover new possibilities for this molecule, it is poised to play an increasingly significant role in advancing scientific knowledge and technological development.

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